Antimicrobial agent-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

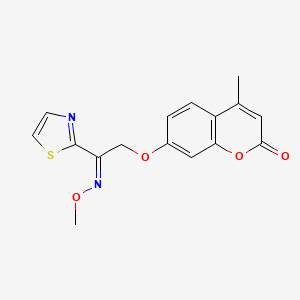

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O4S |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

7-[(2Z)-2-methoxyimino-2-(1,3-thiazol-2-yl)ethoxy]-4-methylchromen-2-one |

InChI |

InChI=1S/C16H14N2O4S/c1-10-7-15(19)22-14-8-11(3-4-12(10)14)21-9-13(18-20-2)16-17-5-6-23-16/h3-8H,9H2,1-2H3/b18-13- |

InChI Key |

WHYOGQVUBGTEFU-AQTBWJFISA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC/C(=N/OC)/C3=NC=CS3 |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=NOC)C3=NC=CS3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Discovery, Isolation, and Characterization of Antimicrobial Agent-2

Abstract

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This document provides a comprehensive technical overview of the methodologies employed in the discovery, isolation, and characterization of a novel hypothetical compound, designated "Antimicrobial Agent-2" (AMA-2). It details the workflow from initial screening of microbial sources to purification, structural elucidation, and preliminary mechanism of action studies. This guide is intended to serve as a practical resource for researchers in the field of natural product drug discovery and development.

Discovery and Screening of AMA-2

The discovery of new antimicrobial agents often begins with the screening of diverse natural sources, such as bacteria, fungi, and plants. For the purposes of this guide, we will hypothesize that AMA-2 is a secondary metabolite produced by a soil-dwelling actinomycete, Streptomyces exempli.

Primary Screening: Agar (B569324) Diffusion Assay

The initial step involves screening a large number of microbial isolates for antimicrobial activity. The agar diffusion method is a widely used primary screening technique due to its simplicity and high throughput.

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

-

Lawn Culture: Prepare a standardized inoculum (0.5 McFarland standard) of the test pathogen (e.g., Staphylococcus aureus ATCC 29213). Evenly swab the surface of the MHA plates with the inoculum.

-

Sample Application: Culture Streptomyces exempli in a suitable broth medium for 7-10 days. Create agar plugs from the S. exempli culture plate or apply a defined volume (50 µL) of the culture supernatant onto sterile filter paper discs.

-

Incubation: Place the agar plugs or discs onto the inoculated MHA plates. Incubate the plates at 37°C for 18-24 hours.

-

Observation: Measure the diameter of the zone of inhibition (ZOI) around the plug or disc. A larger ZOI indicates higher antimicrobial activity.

Secondary Screening: Broth Microdilution Assay

Isolates showing promising activity in the primary screen are subjected to secondary screening to quantify their potency. The broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for initial discovery and screening of AMA-2.

Quantitative Screening Data

The following table summarizes the hypothetical screening results for the crude extract from Streptomyces exempli containing AMA-2.

| Test Pathogen | Assay Type | Result (Zone of Inhibition) | Result (MIC) |

| Staphylococcus aureus (MRSA) | Agar Disc Diffusion | 22 mm | 8 µg/mL |

| Escherichia coli | Agar Disc Diffusion | 8 mm | >128 µg/mL |

| Pseudomonas aeruginosa | Agar Disc Diffusion | 6 mm | >128 µg/mL |

| Candida albicans | Agar Disc Diffusion | 18 mm | 16 µg/mL |

Isolation and Purification of AMA-2

Following the identification of a high-potential "hit," the next phase involves the large-scale fermentation and subsequent isolation and purification of the active compound, AMA-2.

Fermentation and Extraction

Streptomyces exempli is cultured in a large-volume fermenter to maximize the production of AMA-2. The active compound is then extracted from the culture broth.

-

Fermentation: Inoculate a 50L fermenter containing a suitable production medium with S. exempli. Incubate for 10-14 days with controlled aeration and agitation.

-

Cell Removal: Centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

-

Extraction: Mix the supernatant with an equal volume of ethyl acetate (B1210297). Shake vigorously for 1 hour.

-

Phase Separation: Allow the mixture to stand in a separatory funnel until the aqueous and organic layers separate.

-

Concentration: Collect the ethyl acetate layer and concentrate it in vacuo using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is a complex mixture of metabolites. A multi-step chromatographic process is required to isolate AMA-2 to a high degree of purity.

Caption: Multi-step workflow for the isolation of AMA-2.

-

Column: Use a C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient of acetonitrile (B52724) (ACN) in water (both containing 0.1% trifluoroacetic acid). For example, start with 20% ACN and ramp to 80% ACN over 40 minutes.

-

Sample Injection: Dissolve the semi-purified active fraction in the mobile phase and inject it into the HPLC system.

-

Fraction Collection: Collect fractions based on the UV absorbance chromatogram (e.g., at 210 nm).

-

Analysis: Analyze the collected fractions for antimicrobial activity and purity using an analytical HPLC. Pool the pure fractions containing AMA-2 and lyophilize.

Purification Yield Data

The following table summarizes the purification process for AMA-2 from a 50L fermentation.

| Purification Step | Total Mass (mg) | Bioactivity (MIC vs. MRSA, µg/mL) | Yield (%) | Purity (%) |

| Crude Extract | 15,000 | 8 | 100 | <5 |

| Silica Column Pool | 850 | 2 | 5.67 | ~40 |

| Preparative HPLC Pool | 45 | 0.5 | 0.3 | >98 |

Structural Elucidation and Biological Characterization

Once pure, the structure of AMA-2 must be determined, and its biological activity must be characterized more thoroughly.

Structural Elucidation

A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is used to determine the exact chemical structure of AMA-2.

-

High-Resolution Mass Spectrometry (HR-MS): Provides the exact molecular weight and elemental formula.

-

1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC): Provides information on the carbon-hydrogen framework and connectivity of the atoms.

In-depth Biological Activity

The potency of the pure AMA-2 is tested against a panel of clinically relevant pathogens.

| Pathogen | Type | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus (MRSA) | Gram-positive | 0.5 | 1 |

| Enterococcus faecalis (VRE) | Gram-positive | 1 | 2 |

| Streptococcus pneumoniae | Gram-positive | 0.25 | 0.5 |

| Escherichia coli | Gram-negative | 128 | >128 |

| Pseudomonas aeruginosa | Gram-negative | >128 | >128 |

| Candida albicans | Fungus | 8 | 32 |

MBC: Minimum Bactericidal Concentration

Hypothetical Mechanism of Action (MoA)

Preliminary studies suggest AMA-2 may interfere with bacterial cell wall synthesis by inhibiting a key signaling pathway. A potential target is the two-component system (TCS), which allows bacteria to sense and respond to environmental stimuli.

Hypothetical Signaling Pathway Inhibition by AMA-2

Caption: AMA-2 hypothetically inhibits the histidine kinase sensor.

In-Depth Technical Guide: Mechanism of Action of Vancomycin Against Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vancomycin (B549263) is a glycopeptide antibiotic with potent activity against a wide range of Gram-positive bacteria. It is a critical therapeutic agent, often reserved for treating serious infections caused by multidrug-resistant organisms such as Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides a detailed overview of the molecular mechanism of action of vancomycin, associated resistance mechanisms, quantitative data on its efficacy, and standardized protocols for its evaluation.

Core Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and resisting osmotic stress.[1][2] Unlike many other antibiotics that target enzymatic processes, vancomycin's primary mode of action is the sequestration of its molecular target.[3]

The key steps in vancomycin's mechanism of action are as follows:

-

Binding to Peptidoglycan Precursors: The bacterial cell wall is composed of a mesh-like structure of peptidoglycan, which is formed from long chains of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG).[4][5] These chains are cross-linked by short peptides. Vancomycin specifically targets the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of the peptidoglycan precursors (Lipid II).[1][2][4]

-

Formation of a Stable Complex: Vancomycin forms a stable complex with the D-Ala-D-Ala moiety through a series of five hydrogen bonds.[4] This binding creates a bulky physical obstruction on the peptidoglycan precursor.

-

Inhibition of Transglycosylation and Transpeptidation: The vancomycin-D-Ala-D-Ala complex sterically hinders the two key enzymes responsible for cell wall synthesis:

-

Transglycosylase: This enzyme is responsible for polymerizing the NAM-NAG subunits into long glycan chains. Vancomycin's presence on the precursor molecule prevents the transglycosylase from adding new subunits to the growing peptidoglycan chain.[4]

-

Transpeptidase: This enzyme catalyzes the cross-linking of the peptide side chains, which gives the cell wall its strength and rigidity. By binding to the D-Ala-D-Ala terminus, vancomycin prevents the transpeptidase from accessing its substrate, thereby inhibiting the formation of these crucial cross-links.[2][5]

-

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis results in a weakened and defective cell wall.[2] As the bacterium attempts to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death.[1][2]

It is important to note that vancomycin is generally not effective against Gram-negative bacteria. This is due to the presence of an outer membrane in Gram-negative bacteria that is impermeable to the large and hydrophilic vancomycin molecule, preventing it from reaching its target in the periplasmic space.[4][5]

Mechanisms of Resistance

The emergence of vancomycin-resistant strains, particularly Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA), poses a significant clinical challenge. The primary mechanism of resistance involves the alteration of the D-Ala-D-Ala target.

This is typically mediated by a cluster of genes (van genes), which encode enzymes that reprogram the synthesis of the peptidoglycan precursor. The most common mechanism involves the substitution of the terminal D-Ala with either D-Lactate (D-Lac) or D-Serine (D-Ser).[3]

-

D-Ala-D-Lac Substitution: This modification results in the loss of one of the five hydrogen bonds crucial for vancomycin binding and introduces steric hindrance, leading to a significant decrease in binding affinity.

-

D-Ala-D-Ser Substitution: This change also reduces the binding affinity of vancomycin, albeit to a lesser extent than the D-Ala-D-Lac substitution.

Quantitative Data

The efficacy of vancomycin is quantified through various in vitro tests, primarily Minimum Inhibitory Concentration (MIC) and time-kill assays.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Gram-Positive Bacterium | Vancomycin MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus (MSSA) | 0.5 - 2 | 1 | 1 |

| Staphylococcus aureus (MRSA) | 0.5 - 2 | 1 | 2 |

| Staphylococcus epidermidis | 0.5 - 4 | 2 | 4 |

| Enterococcus faecalis (VSE) | 1 - 4 | 2 | 4 |

| Enterococcus faecium (VSE) | 1 - 4 | 2 | 4 |

| Streptococcus pneumoniae | ≤0.5 - 1 | 0.5 | 1 |

Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Time-Kill Assay Data

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent. The table below summarizes typical results for vancomycin against Staphylococcus aureus.

| Time (hours) | Log10 CFU/mL Reduction (vs. initial inoculum) |

| 0 | 0 |

| 4 | 1 - 2 |

| 8 | 2 - 3 |

| 24 | ≥ 3 |

Bactericidal activity is generally defined as a ≥ 3-log10 reduction in CFU/mL.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the vancomycin stock solution to well 1.

-

Perform a serial 2-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 106 CFU/mL.

-

-

Inoculation:

-

Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 105 CFU/mL.

-

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of vancomycin at which there is no visible growth (i.e., the first clear well).

Time-Kill Assay

Methodology:

-

Preparation of Bacterial Culture: Grow the test organism in CAMHB to the early to mid-logarithmic phase (approximately 106 CFU/mL).

-

Experimental Setup:

-

Prepare several flasks containing CAMHB with vancomycin at different multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

-

Include a growth control flask with no vancomycin.

-

-

Inoculation: Inoculate each flask with the logarithmic phase bacterial culture to a final density of approximately 5 x 105 CFU/mL.

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto tryptic soy agar (B569324) plates.

-

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.

-

Data Analysis: Plot the log10 CFU/mL against time for each vancomycin concentration and the growth control.

Conclusion

Vancomycin remains a cornerstone in the treatment of severe Gram-positive infections. Its unique mechanism of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, provides a robust bactericidal effect. Understanding this mechanism, along with the molecular basis of resistance, is crucial for the continued effective use of this important antibiotic and for the development of new therapeutic strategies to combat resistant pathogens. The standardized protocols provided herein are essential for the accurate in vitro assessment of vancomycin's activity and for monitoring the emergence of resistance.

References

- 1. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. ashp.org [ashp.org]

- 4. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectrum of Activity for Antimicrobial Agent-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial Agent-2 is a novel investigational compound demonstrating significant inhibitory activity against a wide array of microbial pathogens. This document provides a comprehensive overview of its antimicrobial spectrum, detailing its efficacy against various bacterial and fungal species. The following sections present quantitative data from in vitro susceptibility studies, outline the experimental protocols used to generate this data, and visualize the agent's proposed mechanism of action and the general workflow for its evaluation.

Spectrum of Activity

The spectrum of an antimicrobial agent refers to the range of microorganisms it can effectively inhibit or kill.[1][2] this compound has demonstrated a broad-spectrum of activity, showing effectiveness against both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.[1][3][4] The in vitro efficacy of this compound was quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.[5][6] The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[6][7]

Quantitative Susceptibility Data

The MIC values for this compound against various microorganisms are summarized in the tables below. These values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]

Table 1: Antibacterial Spectrum of this compound

| Bacterial Species | Strain | MIC (µg/mL) |

| Gram-Positive | ||

| Staphylococcus aureus | ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 |

| Enterococcus faecalis | ATCC 29212 | 2 |

| Enterococcus faecium (VRE) | ATCC 51559 | 4 |

| Gram-Negative | ||

| Escherichia coli | ATCC 25922 | 1 |

| Klebsiella pneumoniae | ATCC 700603 | 2 |

| Pseudomonas aeruginosa | ATCC 27853 | 8 |

| Acinetobacter baumannii | ATCC 19606 | 4 |

| Neisseria gonorrhoeae | ATCC 49226 | 0.125 |

Table 2: Antifungal Spectrum of this compound

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 2 |

| Candida glabrata | ATCC 90030 | 4 |

| Aspergillus fumigatus | ATCC 204305 | 8 |

Experimental Protocols

Accurate and reproducible determination of antimicrobial susceptibility is crucial for both clinical diagnostics and drug development.[7] The following protocols detail the methodologies used to ascertain the MIC values presented in this guide.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for quantitative antimicrobial susceptibility testing.[5][8]

3.1.1. Inoculum Preparation:

-

Select three to five well-isolated colonies of the test organism from a non-selective agar (B569324) plate.[7]

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).[7]

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][7]

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

3.1.2. Assay Procedure:

-

A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[5]

-

100 µL of each antimicrobial dilution is dispensed into the wells of a 96-well microtiter plate.

-

100 µL of the prepared inoculum is added to each well.

-

Plates are incubated at 35°C ± 2°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[7]

-

The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]

Agar Dilution Method for MIC Determination

The agar dilution method is an alternative to broth dilution for determining MIC values.[9]

3.2.1. Plate Preparation:

-

A serial two-fold dilution of this compound is prepared.

-

Add 1 mL of each antimicrobial dilution to 19 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C to create a series of agar plates with varying antimicrobial concentrations.[7]

-

Pour the agar into sterile petri dishes and allow them to solidify.[7]

3.2.2. Inoculation and Incubation:

-

The inoculum is prepared as described in section 3.1.1.

-

A standardized volume of the bacterial suspension is applied to the surface of each agar plate.

-

Plates are incubated at 35°C ± 2°C for 16-20 hours.

-

The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth on the agar surface.[5]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of a new antimicrobial agent is a critical aspect of its development.[10] this compound is hypothesized to interfere with a key bacterial signaling pathway, specifically a two-component signal transduction system (TCS).[11] TCSs are crucial for bacteria to sense and respond to their environment and are attractive targets for new antimicrobial drugs.[11]

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action where this compound inhibits a bacterial two-component signaling pathway.

Caption: Proposed inhibition of a bacterial two-component signaling pathway by this compound.

Antimicrobial Drug Discovery and Evaluation Workflow

The discovery and development of new antimicrobial agents is a complex process.[12] The following diagram outlines a general workflow for the discovery and evaluation of a novel antimicrobial compound like this compound.[13]

Caption: General workflow for the discovery and development of a new antimicrobial agent.

References

- 1. Antimicrobial spectrum - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. grokipedia.com [grokipedia.com]

- 4. microbiologyclass.net [microbiologyclass.net]

- 5. microrao.com [microrao.com]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 9. Frontiers | Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli [frontiersin.org]

- 10. Bacterial signaling as an antimicrobial target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]

- 12. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 13. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of an Antimicrobial Agent: A Technical Guide to the Structural Elucidation and Characterization of Teixobactin

A new frontier in the battle against antimicrobial resistance has been opened with the discovery of teixobactin (B611279), a novel antibiotic with a unique mechanism of action that shows no detectable resistance. This technical guide provides an in-depth overview of the structural elucidation and characterization of teixobactin, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Teixobactin, a cyclic depsipeptide, was isolated from a previously unculturable soil bacterium, Eleftheria terrae.[1] Its discovery has garnered significant attention due to its potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1] This guide details the multifaceted approach used to determine its complex structure and characterize its potent antimicrobial properties.

Structural Elucidation: A Multi-faceted Approach

The determination of teixobactin's intricate molecular architecture required a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₈H₉₅N₁₅O₁₅ | [1] |

| Molar Mass | 1242.46 g/mol | [1] |

| Appearance | White powder | [2] |

| Solubility | Soluble in DMSO | [3] |

Spectroscopic and Crystallographic Data

Table 1: High-Resolution Mass Spectrometry Data for Leu¹⁰-teixobactin Analogue

| Ion | Experimental m/z | Theoretical m/z |

| [M+H]⁺ | 1201.724 | 1201.719 |

Table 2: Selected NMR Chemical Shifts (¹H and ¹³C) for Teixobactin in DPC Micelles

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-Me-D-Phe¹ | N-CH₃ | 2.58 | 32.5 |

| Hα | 4.85 | 60.1 | |

| L-Ile² | Hα | 4.12 | 59.8 |

| L-Ser³ | Hα | 4.45 | 57.2 |

| D-Gln⁴ | Hα | 4.28 | 54.9 |

| D-allo-Ile⁵ | Hα | 4.01 | 61.7 |

| L-Ile⁶ | Hα | 3.95 | 60.8 |

| L-Ser⁷ | Hα | 4.31 | 57.4 |

| D-Thr⁸ | Hα | 4.21 | 60.3 |

| L-Ala⁹ | Hα | 4.15 | 52.1 |

| L-allo-End¹⁰ | Hα | 4.38 | 55.3 |

| L-Ile¹¹ | Hα | 3.89 | 60.5 |

| Note: Complete NMR assignments have been deposited in the BioMagResBank (BMRB) under accession number 27478.[4] |

Table 3: X-ray Crystallography Data for N-Me-p-iodo-D-Phe¹,N-Me-D-Gln⁴,Lys¹⁰-teixobactin Analogue

| Parameter | Value |

| PDB ID | 6E00 |

| Resolution | 2.20 Å |

| Space Group | P1 |

| Unit Cell a (Å) | 25.13 |

| Unit Cell b (Å) | 31.05 |

| Unit Cell c (Å) | 37.54 |

| Unit Cell α (°) | 89.98 |

| Unit Cell β (°) | 89.99 |

| Unit Cell γ (°) | 89.99 |

| Data obtained for a crystalline analogue provides insight into the molecular packing and intermolecular interactions.[5] |

Antimicrobial Characterization

Teixobactin exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).

Table 4: Minimum Inhibitory Concentration (MIC) of Teixobactin and its Analogues against various bacterial strains.

| Compound | S. aureus ATCC 29213 (µg/mL) | MRSA (µg/mL) | B. subtilis ATCC 6051 (µg/mL) | E. coli ATCC 10798 (µg/mL) |

| Teixobactin | 0.5 | 0.5 | 0.06 | >32 |

| Arg¹⁰-teixobactin | 0.06 | - | 0.06 | 8 |

| Lys¹⁰-teixobactin derivative 4 | - | 2-4 | - | - |

| Lys¹⁰-teixobactin derivative 5 | - | 2-4 | - | - |

| Note: MIC values can vary slightly depending on the specific assay conditions and the clinical isolate being tested.[2][6][7] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of teixobactin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the sequence of amino acids and the three-dimensional structure of teixobactin in solution.

Protocol:

-

Sample Preparation: A sample of purified teixobactin is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or in a buffer containing dodecylphosphocholine (B1670865) (DPC) micelles to mimic a membrane environment.[4]

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 or 700 MHz).[4][7] This includes:

-

¹H NMR for initial proton signal identification.

-

¹³C NMR for carbon skeleton analysis.

-

COSY (Correlation Spectroscopy) to identify spin-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system of an amino acid.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons or nitrogens.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons, crucial for sequencing amino acids.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing distance restraints for 3D structure calculation.

-

-

Data Analysis: The resulting spectra are processed and analyzed to assign all proton, carbon, and nitrogen signals to specific atoms in the molecule. The distance restraints from NOESY data are used in molecular modeling software to calculate the 3D structure of teixobactin.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of teixobactin.

Protocol:

-

Sample Preparation: A solution of purified teixobactin is prepared in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

-

Data Acquisition: The sample is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.[7] The instrument is calibrated to ensure high mass accuracy.

-

Data Analysis: The mass spectrum will show a prominent peak for the protonated molecule ([M+H]⁺). The high-resolution measurement of this peak allows for the determination of the accurate mass, which is then used to calculate the most probable elemental formula.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of teixobactin required to inhibit the visible growth of a specific bacterium.

Protocol (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a specific density (typically 0.5 McFarland standard) in a suitable growth medium like Mueller-Hinton Broth (MHB).[6]

-

Serial Dilution of Teixobactin: A stock solution of teixobactin is serially diluted in MHB in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted teixobactin is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[6]

-

Determination of MIC: The MIC is determined as the lowest concentration of teixobactin at which there is no visible bacterial growth.[6]

Visualizing the Process and Mechanism

To better illustrate the complex processes involved in the discovery and action of teixobactin, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. Gram-scale total synthesis of teixobactin promoting binding mode study and discovery of more potent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural studies suggest aggregation as one of the modes of action for teixobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total synthesis of teixobactin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of Antimicrobial Agent-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial agent-2 is a synthetic broad-spectrum antimicrobial compound belonging to the fluoroquinolone class. Its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria makes it a subject of significant interest in drug development. This guide provides a comprehensive overview of the core in vitro methodologies used to characterize the antimicrobial properties of this agent, using ciprofloxacin (B1669076) as a well-documented proxy for data and protocols. The primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2][3] By targeting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.[2][3]

This document details standardized protocols for determining key efficacy parameters, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Furthermore, it outlines the Kirby-Bauer disk diffusion method for assessing susceptibility and the checkerboard assay for evaluating synergistic potential with other antimicrobial agents.

Mechanism of Action: Inhibition of Bacterial DNA Replication

The primary molecular targets of this compound are bacterial DNA gyrase and topoisomerase IV.[1][2][3]

-

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication and transcription.[2][3]

-

Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter chromosomes following DNA replication, a critical step for cell division.[2][3]

This compound binds to the complex formed between these enzymes and the bacterial DNA. This stabilizes the complex and traps the enzymes, leading to double-strand breaks in the DNA.[2] The accumulation of these breaks is lethal to the bacterium, resulting in rapid cell death.[2] This targeted action provides selective toxicity against bacterial cells, as the agent binds to bacterial DNA gyrase with an affinity that is approximately 100 times greater than its affinity for the mammalian equivalent.[4]

Key Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to characterizing a new antimicrobial agent. The following sections detail the standardized protocols for essential assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively determining the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[5][6]

Experimental Workflow:

Detailed Protocol:

-

Preparation of Antimicrobial Agent Dilutions:

-

Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[5]

-

Add 100 µL of a stock solution of this compound (at twice the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate, typically to column 10.[5] Discard the final 100 µL from column 10.

-

Column 11 serves as the positive growth control (no agent), and column 12 as the sterility control (no bacteria).[6]

-

-

Preparation of Inoculum:

-

From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.[5]

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7][8]

-

-

Inoculation and Incubation:

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[5]

-

Within 15 minutes of standardization, inoculate each well (columns 1-11) with the bacterial suspension.[9]

-

Incubate the plate at 37°C for 18-24 hours in ambient air.[10]

-

-

Interpretation:

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a direct extension of the MIC test.

Detailed Protocol:

-

Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Spread each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of antimicrobial susceptibility. It involves placing a paper disk impregnated with a known concentration of the antimicrobial agent onto an agar plate inoculated with the test organism.[8]

Detailed Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the MIC protocol.[7][11]

-

Plate Inoculation: Dip a sterile cotton swab into the standardized suspension, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.[11][12] This is typically done by swabbing in three different directions, rotating the plate 60 degrees between each streaking.[11]

-

Disk Application: Aseptically apply a paper disk containing a specified amount of this compound onto the surface of the inoculated MHA plate.[12]

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.[8]

-

Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[8][13] The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established standards.[13]

Quantitative Data Summary

The following tables summarize representative in vitro activity data for this compound (using ciprofloxacin data) against common Gram-negative and Gram-positive bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Escherichia coli (ATCC 25922) | Gram-Negative | 0.013 - 0.016 | [14][15] |

| Escherichia coli (Clinical Isolate) | Gram-Negative | 0.08 | [15] |

| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 0.5 | [16] |

| Staphylococcus aureus (MRSA) | Gram-Positive | 0.6 | [15] |

| Pseudomonas aeruginosa | Gram-Negative | 0.15 | [15] |

Table 2: Minimum Bactericidal Concentrations (MBC) and Zone of Inhibition Data

| Bacterial Strain | MBC (µg/mL) | Kirby-Bauer Zone of Inhibition (mm) | Reference |

| Escherichia coli | 0.01 - 0.5 | 22 - 24 | [17][18] |

| Staphylococcus aureus | 0.25 - 1.0 | 19 - 21 | [19] |

| Pseudomonas aeruginosa | 0.1 - 0.5 | Not Widely Reported | [18] |

Note: Zone of inhibition diameters can vary based on the specific disk concentration and testing standards used.

Synergy Testing: The Checkerboard Assay

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and a beta-lactam).[20] The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.

Logical Relationship for FIC Calculation:

Detailed Protocol:

-

Plate Setup: A 96-well plate is prepared where concentrations of this compound are serially diluted horizontally, and the second agent is serially diluted vertically.[20][21] This creates a matrix of wells containing unique concentration combinations of both drugs.

-

Inoculation and Incubation: The plate is inoculated and incubated as described for the standard MIC protocol.

-

Calculation: The FIC for each agent is calculated as the MIC of the agent in combination divided by the MIC of the agent alone.[21] The FIC index is the sum of the individual FICs.

-

Interpretation:

-

Synergy: FIC index ≤ 0.5

-

Indifference/Additive: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

This detailed guide provides the foundational knowledge and standardized protocols for the comprehensive in vitro evaluation of this compound, enabling robust and reproducible characterization for research and development purposes.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 3. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. benchchem.com [benchchem.com]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 8. benchchem.com [benchchem.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. protocols.io [protocols.io]

- 11. asm.org [asm.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. microbenotes.com [microbenotes.com]

- 14. researchgate.net [researchgate.net]

- 15. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dovepress.com [dovepress.com]

- 18. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 21. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to "Antimicrobial Agent-2" Resistance Mechanisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to "Antimicrobial agent-2," a novel synthetic antibiotic analogous to the fluoroquinolone class. The primary modes of resistance involve target site modifications, overexpression of multidrug efflux pumps, and the acquisition of resistance-conferring genes via mobile genetic elements.

Core Resistance Mechanisms

Resistance to this compound is multifactorial, often resulting from an accumulation of mutations and the acquisition of resistance genes. The three principal mechanisms identified are:

-

Target Site Modification: The primary targets of this compound are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3][4] Specific point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding these enzymes—notably gyrA and parC—can significantly reduce the binding affinity of the drug, rendering it ineffective.[2][4][5][6][7] Generally, mutations in gyrA are the first step, conferring an initial level of resistance, while subsequent mutations in parC can lead to high-level resistance.[2][5][6]

-

Active Efflux Pump Overexpression: Gram-negative bacteria can actively remove this compound from the cell, preventing it from reaching its intracellular targets.[3][4] This is primarily accomplished by the AcrAB-TolC multidrug efflux pump, a member of the Resistance-Nodulation-Division (RND) family.[8][9][10] Overexpression of this pump, often due to mutations in regulatory genes like ramA or soxR, leads to a broad-spectrum, low-to-moderate level of resistance against this compound and other unrelated compounds.[11][12]

-

Plasmid-Mediated Resistance: Resistance can be acquired horizontally through the transfer of plasmids carrying specific resistance genes.[1][3][13][14] Key plasmid-mediated quinolone resistance (PMQR) genes include:

-

qnr genes: These genes produce pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory action of this compound.[1][3][13][15]

-

aac(6')-Ib-cr: This gene encodes a variant of an aminoglycoside acetyltransferase that is capable of modifying and inactivating this compound.[13][14][15]

-

qepA and oqxAB: These genes encode smaller, plasmid-borne efflux pumps that contribute to reduced drug accumulation.[13][14][15]

-

While PMQR genes typically confer only a low level of resistance, their presence can facilitate the selection of higher-level resistance mutations in the chromosome.[3][14]

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran | Brazilian Journal of Microbiology [elsevier.es]

- 6. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Regulation of the AcrAB-TolC efflux pump in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Frontiers | Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies [frontiersin.org]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of "Antimicrobial agent-2": Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of "Antimicrobial agent-2." The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. Accurate MIC determination is a cornerstone of antimicrobial research, crucial for assessing the potency of new compounds, monitoring resistance development, and guiding therapeutic strategies.

The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results. This guide covers three principal methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).

Principle of Minimum Inhibitory Concentration (MIC) Testing

The fundamental principle of MIC testing is to expose a standardized population of a specific microorganism to a range of known concentrations of an antimicrobial agent in a defined in vitro environment. Following a specified incubation period, the presence or absence of microbial growth is determined. The lowest concentration of the agent that completely inhibits visible growth is recorded as the MIC.

Quality Control

Consistent and reliable MIC testing necessitates the use of quality control (QC) strains with known susceptibility profiles. These strains, typically sourced from recognized culture collections such as the American Type Culture Collection (ATCC), are tested in parallel with the experimental organisms. The resulting MIC values for the QC strains must fall within established acceptable ranges to validate the test results.

Data Presentation: Quality Control Ranges

The following table provides examples of acceptable MIC quality control ranges for commonly used reference strains as specified by the Clinical and Laboratory Standards Institute (CLSI). It is imperative to consult the latest CLSI M100 document for the most current and comprehensive QC tables.

| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922 | Ampicillin | 2 - 8 |

| Ciprofloxacin | 0.004 - 0.016 | |

| Gentamicin | 0.25 - 1 | |

| Staphylococcus aureus ATCC® 29213 | Oxacillin | 0.12 - 0.5 |

| Vancomycin | 0.5 - 2 | |

| Linezolid | 1 - 4 | |

| Pseudomonas aeruginosa ATCC® 27853 | Ceftazidime | 1 - 4 |

| Meropenem | 0.25 - 1 | |

| Tobramycin | 0.25 - 1 |

Experimental Protocols

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique that involves testing a microorganism's susceptibility to a range of antimicrobial concentrations in a liquid growth medium within a 96-well microtiter plate.

Materials:

-

"this compound"

-

Test microorganism(s) and QC strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of "this compound" in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of concentrations. In the microtiter plate, this is typically done by adding 100 µL of broth to all wells except the first column. 200 µL of the highest concentration of the agent is added to the first well of each row. Then, 100 µL is transferred from the first well to the second, mixed, and this process is repeated across the plate to the tenth well, from which 100 µL is discarded. This creates a gradient of concentrations.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select several isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for the sterility control well) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

-

Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only).

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" at which there is no visible growth.

-

The growth control well should be turbid, and the sterility control well should be clear.

-

The MIC for the QC strain must be within the acceptable range to validate the experiment.

-

Troubleshooting:

-

Inconsistent MICs: Often due to inaccurate inoculum density. Ensure proper standardization to the 0.5 McFarland standard.

-

Skipped wells (growth at a higher concentration and no growth at a lower one): May indicate contamination or pipetting errors. Repeat the assay with careful aseptic technique.

-

No growth in the growth control well: Could be due to an inactive inoculum or improper incubation conditions.

Application Notes and Protocols for Colistin ("Antimicrobial agent-2") in Clinical Microbiology

Introduction

Colistin (B93849), also known as polymyxin (B74138) E, is a polypeptide antibiotic that has regained significant attention as a last-resort therapeutic option for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][2] Its potent bactericidal activity and unique mechanism of action make it a crucial tool in the clinical microbiology laboratory for both susceptibility testing and research into novel antimicrobial strategies.[3] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals working with Colistin.

Mechanism of Action

Colistin exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2][4] The cationic colistin molecule electrostatically interacts with the anionic lipid A component of LPS, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane.[1][5] This disruption leads to increased permeability of the outer membrane, leakage of intracellular contents, and ultimately, cell death.[1][4]

Application Note 1: Antimicrobial Susceptibility of Colistin

Accurate determination of the Minimum Inhibitory Concentration (MIC) of Colistin is critical for clinical decision-making and for research purposes. Broth microdilution (BMD) is the recommended gold standard method for colistin susceptibility testing.[6][7]

Quantitative Data: Colistin MIC Values

The following table summarizes the typical MIC ranges for Colistin against key multidrug-resistant Gram-negative pathogens.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Breakpoint (EUCAST/CLSI) (µg/mL) |

| Acinetobacter baumannii | 1 | 2 | ≤2 (Susceptible), ≥4 (Resistant) |

| Pseudomonas aeruginosa | 1.0 | 1.5 - 3.0 | ≤2 (Susceptible), ≥4 (Resistant) |

| Klebsiella pneumoniae | 0.5 - 1 | 2 - 16 | ≤2 (Susceptible), ≥4 (Resistant) |

Data compiled from multiple sources. MIC values can vary based on geographic location and specific strains.[8][9][10][11][12][13]

Application Note 2: Mechanisms of Colistin Resistance

The primary mechanism of acquired resistance to colistin involves the modification of the lipid A moiety of LPS, which reduces its net negative charge and thereby decreases its affinity for colistin.[14][15] This modification is often mediated by the activation of two-component signal transduction systems, primarily PhoP/PhoQ and PmrA/PmrB.[16][17][18] Mutations in these systems, or in their negative regulators like mgrB, can lead to the constitutive expression of operons (e.g., arnBCADTEF) responsible for adding phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[18][19][20]

Caption: A general experimental workflow for evaluating a new antimicrobial agent.

Colistin remains an indispensable antimicrobial agent for combating infections caused by MDR Gram-negative pathogens. The protocols and data presented here provide a framework for researchers and drug development professionals to accurately assess its activity, investigate mechanisms of resistance, and explore synergistic combinations. Adherence to standardized methodologies, particularly for susceptibility testing, is paramount for both clinical and research applications.

References

- 1. Colistin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Colistin, mechanisms and prevalence of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 11. Evaluation of Colistin Susceptibility in Carbapenem‐Resistant Acinetobacter baumannii Isolates Using Broth Microdilution, MICRONAUT‐MIC‐Strip, and VITEK MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of colistin susceptibility among Klebsiella pneumoniae isolates by broth microdilution and colistin agar test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Susceptibility Testing of Colistin for Acinetobacter baumannii: How Far Are We from the Truth? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Colistin Resistance in Healthcare: Mechanisms and Management - Be part of the knowledge - ReachMD [reachmd.com]

- 15. researchgate.net [researchgate.net]

- 16. In Vivo Evolution to Colistin Resistance by PmrB Sensor Kinase Mutation in KPC-Producing Klebsiella pneumoniae Is Associated with Low-Dosage Colistin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proteomic Investigation of the Signal Transduction Pathways Controlling Colistin Resistance in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Proteomic Investigation of the Signal Transduction Pathways Controlling Colistin Resistance in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]

Application Notes and Protocols for Testing "Antimicrobial Agent-2" in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of a novel investigational antimicrobial agent, designated here as "Antimicrobial agent-2," using established animal models. The protocols detailed below cover essential efficacy, pharmacokinetic, and safety studies designed to generate robust data for regulatory submissions and to inform clinical trial design.

Efficacy Testing in Murine Infection Models

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of an antimicrobial agent. The choice of model should be guided by the intended clinical indication for "this compound." Murine models are widely used due to their genetic tractability, cost-effectiveness, and the availability of well-characterized strains.[1]

Murine Pneumonia Model

This model is essential for evaluating antimicrobials intended to treat respiratory tract infections.[2][3][4]

Protocol 1: Induction of Bacterial Pneumonia and Efficacy Assessment

-

Animal Selection: Use 6-8 week old, female BALB/c or C57BL/6 mice.[3]

-

Bacterial Strain and Inoculum Preparation:

-

Select a relevant respiratory pathogen (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae, Pseudomonas aeruginosa).[2][3]

-

Culture the bacteria in an appropriate broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase.[3]

-

Wash the bacterial pellet with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). Confirm the concentration by serial dilution and plating.[3]

-

-

Induction of Pneumonia:

-

Anesthetize the mice (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine).[3]

-

Induce infection via intranasal or intratracheal instillation of the bacterial suspension (e.g., 50 µL).[3]

-

-

Treatment with this compound:

-

Initiate treatment at a clinically relevant time point post-infection (e.g., 2-4 hours).

-

Administer "this compound" via a clinically relevant route (e.g., intravenous, oral gavage, subcutaneous).

-

Include a vehicle control group and a positive control group (an established antibiotic).

-

-

Endpoint Analysis (e.g., 24-48 hours post-infection):

-

Bacterial Load in Lungs: Aseptically harvest the lungs, homogenize the tissue in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates.[3]

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to assess inflammatory cell influx (cytology) and cytokine levels (e.g., ELISA).[3]

-

Histopathology: Fix one lung lobe in 10% neutral buffered formalin for sectioning and staining (e.g., Hematoxylin and Eosin - H&E) to evaluate tissue damage and inflammation.[5][6]

-

Survival Studies: Monitor a separate cohort of animals for a defined period (e.g., 7 days) to assess the impact of treatment on survival.

-

Table 1: Quantitative Efficacy Endpoints in Murine Pneumonia Model

| Endpoint | Measurement Unit | Purpose |

| Lung Bacterial Load | Log10 CFU/gram of tissue | Primary measure of antimicrobial activity |

| BAL Fluid Cell Count | Cells/mL | Quantify inflammatory cell infiltration |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) in BAL Fluid | pg/mL | Assess the anti-inflammatory effect |

| Histopathology Score | Semi-quantitative score | Evaluate the extent of lung injury |

| Survival Rate | Percentage | Determine the overall therapeutic benefit |

Neutropenic Thigh Infection Model

This model is a standard for assessing the in vivo efficacy of antimicrobials against localized soft tissue infections and is particularly useful for pharmacokinetic/pharmacodynamic (PK/PD) studies.[7][8][9]

Protocol 2: Induction of Thigh Infection and Efficacy Assessment

-

Animal Selection and Immunosuppression:

-

Bacterial Strain and Inoculum Preparation:

-

Induction of Thigh Infection:

-

Anesthetize the mice.

-

Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle.[8]

-

-

Treatment with this compound:

-

Initiate treatment 2 hours post-infection.[8]

-

Administer "this compound" via the desired route.

-

Include vehicle and positive control groups.

-

-

Endpoint Analysis (24 hours post-infection):

-

Bacterial Load in Thigh Muscle: Aseptically harvest the thigh muscle, weigh it, homogenize it in sterile PBS, and perform serial dilutions for CFU enumeration.[8]

-

Table 2: Quantitative Efficacy Endpoints in Neutropenic Thigh Infection Model

| Endpoint | Measurement Unit | Purpose |

| Thigh Bacterial Load | Log10 CFU/gram of tissue | Primary measure of antimicrobial efficacy |

| Change in Body Weight | Percentage | General indicator of animal health |

| Clinical Scores | Semi-quantitative score | Assess mobility and overall well-being |

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of "this compound" is crucial for designing effective dosing regimens.[10][11]

Protocol 3: Pharmacokinetic Analysis in Mice

-

Animal Selection: Use healthy, uninfected mice of the same strain as in the efficacy studies.

-

Drug Administration: Administer a single dose of "this compound" via the intended clinical route.

-

Sample Collection:

-

Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via retro-orbital or tail vein sampling.

-

Process blood to obtain plasma and store at -80°C until analysis.

-

For lung infections, collection of epithelial lining fluid (ELF) via bronchoalveolar lavage can provide valuable information on drug penetration to the site of infection.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of "this compound" in plasma and other relevant matrices.

-

-

Data Analysis:

-

Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

-

Table 3: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the concentration-time curve |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

Safety and Toxicology Testing

Acute toxicity studies are necessary to determine the potential for adverse effects following a single or short-term exposure to "this compound."[12]

Protocol 4: Acute Toxicity Study in Rodents

-

Animal Selection: Use two mammalian species, typically rats and mice.

-

Dose Administration:

-

Administer "this compound" as a single dose via the intended clinical route and intravenously.

-

Use a dose-escalation design with multiple dose groups.[12]

-

A "limit test" can be performed at a high dose (e.g., 2000 or 5000 mg/kg) if low toxicity is expected.

-

-

Observation Period:

-

Monitor animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and adverse reactions for 14 days.[12]

-

-

Endpoint Analysis:

-

Clinical Observations: Record all signs of toxicity, their onset, duration, and severity.

-

Body Weight: Measure body weight prior to dosing and at regular intervals during the observation period.[12]

-

Gross Necropsy: At the end of the study, perform a complete gross necropsy on all animals to identify any macroscopic abnormalities in organs and tissues.[12]

-

Histopathology: For animals in the high-dose and control groups, and for any animals that die during the study, collect organs for histopathological examination.

-

Table 4: Endpoints for Acute Toxicity Study

| Endpoint | Assessment |

| Mortality | Number of deaths per dose group |

| Clinical Signs | Observations of behavior, appearance, etc. |

| Body Weight Changes | Measurement over the 14-day period |

| Gross Pathology | Macroscopic examination of organs at necropsy |

| Histopathology | Microscopic examination of tissues |

Potential Immunomodulatory Effects and Signaling Pathways

Several classes of antibiotics are known to exert immunomodulatory effects independent of their antimicrobial activity.[2] These effects can influence the host's inflammatory response to infection.

Macrolides, Tetracyclines, and Fluoroquinolones have been shown to modulate key inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. Tetracyclines can also inhibit the NLRP3 inflammasome, which is involved in the processing of IL-1β and IL-18.

By following these detailed application notes and protocols, researchers can generate a comprehensive preclinical data package for "this compound," providing a solid foundation for its further development and potential clinical application.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]

- 3. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Could β-Lactam Antibiotics Block Humoral Immunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Could β-Lactam Antibiotics Block Humoral Immunity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Fluoroquinolones cause changes in extracellular matrix, signalling proteins, metalloproteinases and caspase-3 in cultured human tendon cells. | Semantic Scholar [semanticscholar.org]

- 11. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 12. Immunomodulation by Tetracyclines in the Critically Ill: An Emerging Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assaying "Antrimicrobial agent-2" Activity in Biofilms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces.[1][2][3] This biofilm mode of growth provides bacteria with significant protection from environmental stresses, host immune responses, and, most notably, antimicrobial agents.[1][2][3] Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[4] This increased resistance is a multifactorial phenomenon, stemming from the physical barrier of the EPS matrix, altered metabolic states of the embedded bacteria, and the expression of resistance-related genes.[1][2][3][5]

The evaluation of novel antimicrobial agents, such as "Antimicrobial agent-2," requires specialized assays that can accurately assess their efficacy against these resilient biofilm structures. Standard antimicrobial susceptibility tests, which measure the minimum inhibitory concentration (MIC) for planktonic bacteria, often fail to predict the effectiveness of a compound against biofilms.[6][7] Therefore, robust and reproducible biofilm-specific assays are crucial for the development of new therapies to combat biofilm-associated infections.

This document provides detailed protocols for a suite of in vitro assays designed to quantify the activity of "this compound" against bacterial biofilms. These methods encompass the evaluation of biofilm inhibition, eradication, and the impact on cell viability within the biofilm structure.

Key Pharmacodynamic Parameters for Biofilm Assays

Several key parameters are used to quantify the activity of antimicrobial agents against biofilms[4][6]:

-

Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

-

Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[4]

-

Biofilm Bactericidal Concentration (BBC): The lowest concentration of an antimicrobial agent that results in a significant reduction (e.g., 3-log10) in the number of viable cells in a pre-formed biofilm.[4]

-

Biofilm Prevention Concentration (BPC): The concentration of an antimicrobial agent that prevents the initial attachment of bacteria to a surface.[4][6]

Experimental Protocols

Biofilm Formation Assay

This initial step is fundamental for all subsequent antimicrobial activity assays.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

-

Incubator

Protocol:

-

Prepare an overnight culture of the bacterial strain in the appropriate growth medium at 37°C.[8][10]

-

Adjust the bacterial suspension to a concentration of 0.5 McFarland standard.

-

Dilute the adjusted bacterial suspension 1:100 in fresh growth medium.[9]

-

Dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well microtiter plate.[8][10] Include wells with sterile medium only as a negative control.

-

Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[9][10]

Quantification of Biofilm Biomass (Crystal Violet Assay)

The Crystal Violet (CV) assay is a simple and widely used method to quantify the total biomass of a biofilm.[11]

Materials:

-

Biofilms grown in a 96-well plate

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Gently aspirate the planktonic bacteria from the wells of the biofilm plate.[10]

-

Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.[10]

-

Fix the biofilms by air-drying or by heating at 60°C for 1 hour.[10]

-

Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[12]

-

Remove the Crystal Violet solution and wash the wells three to four times with distilled water.[12]

-

Dry the plate completely.[12]

-

Solubilize the bound Crystal Violet by adding 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well.[9][10][12]

-

Incubate for 10-15 minutes at room temperature.[12]

-

Transfer 150 µL of the solubilized Crystal Violet solution to a new flat-bottom 96-well plate.[12]

-

Measure the absorbance at 550-595 nm using a microplate reader.[10][12]

Assessment of Biofilm Metabolic Activity (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[11][13][14]

Materials:

-

Biofilms grown in a 96-well plate

-

XTT solution

-

Menadione (B1676200) solution

-

PBS

-

Microplate reader

Protocol:

-

Gently remove the planktonic bacteria from the wells.

-

Wash the biofilms twice with PBS.

-

Prepare the XTT-menadione solution according to the manufacturer's instructions. A common preparation involves mixing XTT and menadione solutions immediately before use.

-

Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to control wells.

-

Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time may need to be optimized depending on the bacterial species and biofilm density.[15]

-

After incubation, gently mix the contents of the wells.

-

Measure the absorbance of the formazan (B1609692) product at 450-490 nm using a microplate reader.[13]

Determination of Viable Cell Counts (CFU Assay)

This method determines the number of viable bacteria within the biofilm by disrupting the biofilm and plating the resulting cell suspension.

Materials:

-

Biofilms grown in a 96-well plate or on other surfaces

-

PBS or saline solution

-

Sonicator or vortex mixer

-

Appropriate agar (B569324) plates

-

Incubator

Protocol:

-

Carefully remove the planktonic bacteria and wash the biofilms with PBS.

-

Add a known volume of PBS (e.g., 200 µL) to each well.

-

Disrupt the biofilms by sonication or vigorous vortexing to release the embedded bacteria.[16][17] Sonication parameters (e.g., time, power) should be optimized to ensure biofilm disruption without significant cell death.[17][18]

-

Perform serial dilutions of the resulting bacterial suspension in PBS.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colony-forming units (CFUs) to determine the viable bacterial load in the original biofilm.[16]

Visualization of Biofilm Structure and Viability (Confocal Laser Scanning Microscopy)